molecular formula C10H11BrO4S B6143876 2-[(4-bromophenyl)methanesulfonyl]propanoic acid CAS No. 1016837-87-8

2-[(4-bromophenyl)methanesulfonyl]propanoic acid

Cat. No.: B6143876
CAS No.: 1016837-87-8
M. Wt: 307.16 g/mol
InChI Key: RZRPIXOYOQYLCN-UHFFFAOYSA-N
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Description

Based on nomenclature, the target compound likely features a 4-bromophenyl group attached to a methanesulfonyl moiety, which is further connected to a propanoic acid backbone.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPIXOYOQYLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Intermediate Synthesis

A plausible route involves:

  • Nucleophilic Substitution : React 2-chloropropanoic acid with 4-bromobenzyl mercaptan (synthesized from 4-bromobenzyl bromide and thiourea) to form 2-[(4-bromophenyl)methylthio]propanoic acid.

  • Oxidation to Sulfone : Treat the thioether with hydrogen peroxide (H₂O₂) or Oxone® in acetic acid, yielding the sulfone.

Patent CN107501077A (2017) highlights similar oxidation steps in synthesizing 2-(4-bromomethyl)phenylpropionic acid, achieving >98.5% purity via liquid chromatography. Scaling this approach would require optimizing oxidant equivalents and reaction time to prevent overoxidation.

Integrated Synthesis Routes

Route 1: Bromination Followed by Sulfonation

  • Bromination : Brominate 2-(phenylmethanesulfonyl)propanoic acid using the aqueous method from EP2532644A1.

  • Purification : Extract with toluene and crystallize to isolate the para-bromo isomer.

Challenges : The electron-withdrawing sulfonyl group may direct bromination to meta positions, necessitating catalytic strategies (e.g., Lewis acids) to enhance para selectivity.

Route 2: Sulfone Formation Prior to Bromination

  • Synthesize 2-[(phenyl)methanesulfonyl]propanoic Acid :

    • React 2-mercaptopropanoic acid with benzyl bromide, followed by oxidation.

  • Bromination : Use electrophilic bromination (Br₂/FeBr₃) to introduce the para-bromo group.

Advantages : Early-stage sulfonation avoids interference during bromination. Patent CN107501077A reports 85% yield in analogous bromination of 2-(4-methyl)phenylpropionic acid.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Bromination Selectivity Moderate (requires catalysis)High (pre-sulfonated substrate)
Yield ~45% (based on)~60% (projected)
Purity >99% (via crystallization)>98.5% (via chromatography)
Solvent Use Water/toluene (low toxicity)Dichloromethane (higher toxicity)

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 minimizes solvent costs by using water, aligning with EP2532644A1’s emphasis on eco-friendly media.

  • Waste Management : Patent CN107501077A employs diethyl phosphite to debrominate dibromo byproducts, recovering 85% of desired product and reducing waste .

Chemical Reactions Analysis

Bromination of 2-Methyl-2-phenylpropanoic Acid

The primary reaction involves selective bromination at the para position of the aromatic ring. The process uses bromine in aqueous media under acidic, neutral, or alkaline conditions, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with high purity (e.g., 99.28% GC purity in one case ).

Conditions :

  • Reagents : Bromine (1–2 equivalents), sodium bicarbonate, toluene, hydrochloric acid.

  • Steps :

    • Bromine is added slowly to a suspension of the substrate in water.

    • Toluene is used for extraction, followed by pH adjustment and filtration .

ParameterDetails
Temperature25–35°C during bromine addition, maintained for 10 hours
Yield~46.6% (dry basis)
Purity99.28% (para isomer), 0.72% meta isomer

Esterification and Purification

The brominated acid is converted to its methyl ester for easier purification via distillation. This step avoids the need for multiple recrystallizations.

Reaction :

  • Reagents : Methanol, sulfuric acid.

  • Conditions : 63–67°C for 16 hours .

ParameterDetails
Yield79% (methyl ester)

Challenges in Prior Art

  • Non-selective bromination : Older methods produced meta/ortho isomers, requiring recrystallization .

  • Toxic solvents : Use of carbon tetrachloride (Class I solvent) in prior processes .

Hypothetical Reactions for 2-[(4-Bromophenyl)methanesulfonyl]propanoic Acid

While no direct data exists, the methanesulfonyl group (SO₂Me) could participate in nucleophilic substitution or elimination reactions. Potential pathways include:

  • Nucleophilic Attack :

    • The sulfonate group may act as a leaving group, enabling substitution with nucleophiles (e.g., hydroxide, amines).

  • Elimination :

    • Dehydration to form alkenes under acidic/basic conditions.

  • Hydrolysis :

    • Cleavage of the sulfonamide bond under acidic or basic conditions.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance pharmacological activity. Notable applications include:

  • Anti-inflammatory Agents : The sulfonamide group contributes to anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
  • Analgesics : It serves as a precursor for synthesizing analgesics due to its ability to interact with biological targets involved in pain pathways.

2. Case Study: Synthesis of Novel Analgesics

A study demonstrated the synthesis of novel analgesics using 2-[(4-bromophenyl)methanesulfonyl]propanoic acid as a starting material. The resulting compounds exhibited enhanced potency compared to existing analgesics, showcasing the compound's utility in drug discovery .

Biological Research Applications

1. In Vitro Studies

The compound is employed in various in vitro studies to investigate its biological effects:

  • Cell Proliferation and Apoptosis : It has been used to assess the impact of potential drugs on cell growth and programmed cell death, providing insights into cancer treatment strategies.
  • Gene Expression Studies : Researchers utilize this compound to explore its effects on gene expression related to inflammatory responses and other cellular processes .

2. Case Study: Effects on Cancer Cell Lines

In a recent study, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Chemical Synthesis Applications

1. Synthetic Intermediate

The compound acts as a versatile synthetic intermediate in organic chemistry. Its bromine atom enables electrophilic substitution reactions, facilitating the synthesis of more complex molecules.

2. Table of Synthetic Routes

Reaction TypeReagents RequiredOutcome
Electrophilic SubstitutionBromobenzene, sulfonyl chlorideFormation of sulfonamide derivatives
Nucleophilic AdditionGrignard reagentsSynthesis of alcohol derivatives
EsterificationAlcoholsFormation of esters for further reactions

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Bromophenyl-Substituted Propanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) Reference
2-(4-Bromophenyl)propanoic acid 53086-53-6 C₉H₉BrO₂ 229.07 4-Bromophenyl, methyl N/A N/A
(S)-2-(4-Bromophenyl)propanoic acid 156143-00-9 C₉H₉BrO₂ 229.07 4-Bromophenyl, methyl (S-isomer) 1.523 (predicted) 330.2 (predicted)
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid N/A C₁₂H₁₅BrO₂ 271.15 3-Bromo, 4-ethyl, dimethyl N/A N/A
2-(4-Isopropylbenzylidene)propanoic acid N/A C₁₃H₁₄O₂ 202.25 4-Isopropyl, benzylidene N/A N/A
2-(4-Formylphenyl)propanoic acid (Imp. K) 43153-07-7 C₁₀H₁₀O₃ 178.18 4-Formylphenyl, methyl N/A N/A

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., formyl in Impurity K ) increase the acidity of the propanoic acid moiety compared to electron-donating groups (e.g., ethyl in Impurity N ).

Stereochemical Influence: The (S)-isomer of 2-(4-bromophenyl)propanoic acid may exhibit distinct pharmacological activity compared to the racemic form due to enantioselective interactions with enzymes or receptors.

The benzylidene group in 2-(4-isopropylbenzylidene)propanoic acid introduces conjugation, which may influence UV absorption and redox properties.

Key Insights:

  • Antimicrobial Potential: Cinnamic acid derivatives with substituents like isopropyl or bromine show promise in antimicrobial applications due to their ability to disrupt microbial membranes or enzymes.
  • Pharmaceutical Relevance : Fluorinated analogs (e.g., flurbiprofen ) highlight the importance of halogenation in enhancing drug potency and metabolic stability.

Biological Activity

2-[(4-bromophenyl)methanesulfonyl]propanoic acid is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C10H11BrO4S and a molecular weight of 307.16 g/mol, this compound exhibits various interactions at the molecular level, which can influence its biological efficacy.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in target proteins. This dual mechanism may modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including anti-inflammatory properties and potential therapeutic applications in diseases such as cancer and arthritis .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) with similar structural features can reduce inflammation while minimizing gastric lesions, suggesting a favorable safety profile .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory medications .

Study on Enzyme Interaction

In a study focusing on the interaction of sulfonamide derivatives with cyclooxygenase (COX) enzymes, it was found that modifications to the sulfonyl group could enhance binding affinity. The presence of bromine in this compound likely contributes to its unique reactivity and interaction profile compared to other halogenated derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-[(4-chlorophenyl)methanesulfonyl]propanoic acidChloro StructureModerate anti-inflammatoryLess reactive than brominated variant
2-[(4-fluorophenyl)methanesulfonyl]propanoic acidFluoro StructureLow anti-inflammatoryReduced binding affinity
2-[(4-methylphenyl)methanesulfonyl]propanoic acidMethyl StructureVariable activityEffects depend on substitution pattern

Q & A

Q. What synthetic routes are recommended for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-bromobenzyl derivatives followed by coupling with propanoic acid precursors. A validated approach includes:

Sulfonylation : React 4-bromobenzyl chloride with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to form the methanesulfonyl intermediate.

Nucleophilic Substitution : Couple the intermediate with a propanoic acid derivative (e.g., methyl propanoate) under reflux in anhydrous THF with catalytic potassium carbonate.

Hydrolysis : Hydrolyze the ester group using aqueous NaOH in methanol to yield the final carboxylic acid.
Optimization involves controlling reaction temperature (<60°C) and using inert atmospheres to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (DMSO-d6) should show peaks for the bromophenyl group (δ 7.4–7.6 ppm, doublet), methanesulfonyl (δ 3.1 ppm, singlet), and propanoic acid (δ 2.6–2.8 ppm, quartet). 13C^{13}C-NMR confirms the sulfonyl (δ 44–46 ppm) and carboxylic acid (δ 172 ppm) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+ at m/z 307.0 (calculated for C10H _{10}H _{11}BrO$ _{4}S).
  • IR : Key stretches include S=O (1150–1200 cm⁻¹) and C=O (1700 cm⁻¹) .

Q. What methodologies effectively assess the purity of this compound, particularly for detecting common impurities?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid). Detect impurities like unreacted 4-bromobenzyl derivatives or desulfonylated byproducts at 254 nm. Retention times for the main product and impurities should be validated against reference standards .
  • TLC : Silica gel plates (ethyl acetate:hexane, 1:1) with UV visualization can identify non-polar impurities.

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl group.
  • Handling : Use desiccants in storage containers and avoid exposure to moisture or strong bases. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) confirm shelf-life .

Advanced Research Questions

Q. How can researchers investigate interactions of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., cyclooxygenase-2). Pre-incubate the compound (0.1–100 µM) with the enzyme and monitor activity changes via substrate conversion (e.g., arachidonic acid to prostaglandin).
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (Kd _d, Kon_{on}, Koff_{off}) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables.
  • Meta-Analysis : Use computational tools (e.g., Rosetta) to model compound-protein interactions and identify confounding structural factors (e.g., stereochemistry or solvation effects).
  • Orthogonal Assays : Validate findings with multiple techniques (e.g., in vitro enzyme assays and in vivo rodent models) .

Q. What are the implications of stereochemistry in the synthesis and activity of this compound?

  • Methodological Answer :
  • Chiral Synthesis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) to synthesize (R)- and (S)-isomers. Compare their biological activity via IC50_{50} values in target assays.
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 298 K) confirms absolute configuration and correlates it with activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify the bromophenyl (e.g., replace Br with Cl or CF3_3) or sulfonyl group (e.g., replace methanesulfonyl with tosyl).
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs with higher predicted affinity. Validate top candidates in vitro .

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